REACTION_CXSMILES
|
C([N:4]1[C:12]2[C:7](=[CH:8][CH:9]=[C:10]([CH2:13]OC(=O)C)[CH:11]=2)[CH:6]=[N:5]1)(=O)C.[BrH:18]>>[BrH:18].[Br:18][CH2:13][C:10]1[CH:11]=[C:12]2[C:7]([CH:6]=[N:5][NH:4]2)=[CH:8][CH:9]=1 |f:2.3|
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Name
|
|
Quantity
|
9.5 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)N1N=CC2=CC=C(C=C12)COC(C)=O
|
Name
|
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
Br
|
Control Type
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AMBIENT
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Type
|
CUSTOM
|
Details
|
was stirred at room temperature for 46 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The solid was collected on a Buchner funnel
|
Type
|
CUSTOM
|
Details
|
dried under vacuum for 12 hours
|
Duration
|
12 h
|
Type
|
STIRRING
|
Details
|
The filtrate was stirred at room temperature for additional 24 hours
|
Duration
|
24 h
|
Type
|
CUSTOM
|
Details
|
more solid was collected
|
Type
|
CUSTOM
|
Details
|
After drying under vacuum
|
Reaction Time |
46 h |
Name
|
|
Type
|
product
|
Smiles
|
Br.BrCC1=CC=C2C=NNC2=C1
|
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 10 g | |
YIELD: PERCENTYIELD | 84% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |